molecular formula C10H13N B13682221 5-Amino-6-methylindane

5-Amino-6-methylindane

Cat. No.: B13682221
M. Wt: 147.22 g/mol
InChI Key: BVPVPKSGSFJJIM-UHFFFAOYSA-N
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Description

5-Amino-6-methylindane is an organic compound with the molecular formula C10H13N It is a derivative of indane, featuring an amino group at the 5th position and a methyl group at the 6th position on the indane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-methylindane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methylindane can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

5-Amino-6-methylindane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-6-methylindane involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-6-methylindane is unique due to its specific substitution pattern on the indane ring, which imparts distinct chemical and biological properties. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

6-methyl-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C10H13N/c1-7-5-8-3-2-4-9(8)6-10(7)11/h5-6H,2-4,11H2,1H3

InChI Key

BVPVPKSGSFJJIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CCC2)C=C1N

Origin of Product

United States

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